molecular formula C31H27F2N5O3S2 B1671580 Glesatinib CAS No. 936694-12-1

Glesatinib

Cat. No. B1671580
M. Wt: 619.7 g/mol
InChI Key: YRCHYHRCBXNYNU-UHFFFAOYSA-N
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Description

Glesatinib (MGCD265) is an experimental anti-cancer drug. It is in phase 2 clinical trials for non-small cell lung cancer (NSCLC). It is a spectrum selective tyrosine kinase inhibitor for the treatment of NSCLC patients with genetic alterations of MET .


Synthesis Analysis

Glesatinib is a dual inhibitor of c-Met and SMO that is under phase II clinical trial for non-small cell lung cancer . It has been reported to have reversal effects on P-glycoprotein (P-gp) mediated multidrug resistance .


Physical And Chemical Properties Analysis

Glesatinib has a molecular formula of C31H27F2N5O3S2 and a molecular weight of 619.7 g/mol . It is an orally bioavailable, small-molecule, multitargeted tyrosine kinase inhibitor with potential antineoplastic activity .

Scientific Research Applications

1. Antagonizing Multidrug Resistance in Cancer

Glesatinib, a dual inhibitor of c-Met and SMO, is currently in phase II clinical trials for non-small cell lung cancer. A significant application of Glesatinib is in antagonizing multidrug resistance (MDR) in cancer chemotherapy. Glesatinib has been shown to sensitize cancer cells resistant to drugs like paclitaxel, doxorubicin, and colchicine due to the overexpression of P-glycoprotein (P-gp). It works by inhibiting the cell membrane transporting functions of P-gp, thus reversing the effects of MDR (Cui et al., 2019).

2. Overcoming Mutation-Mediated Resistance

Glesatinib exhibits antitumor activity in lung cancer models and patients harboring MET exon 14 mutations. It's notably effective in overcoming resistance to type I MET inhibitors in nonclinical models. Glesatinib inhibits MET signaling and has shown marked regression of METex14 del-driven patient-derived xenografts. It remains effective even against mutations within the MET activation loop that confer resistance to other MET inhibitors, indicating a unique mechanism of action (Engstrom et al., 2017).

3. Gene Delivery Applications

Although not directly involving Glesatinib, it's important to note the broader context of gelatin-based applications in scientific research. Modified gelatin nanoparticles have been extensively used in gene therapy due to their biocompatibility and biodegradability. Gelatin-based nanoparticles can be effectively used for gene delivery, with various modifications enhancing their efficiency in transfection and overall gene delivery (Madkhali et al., 2019).

Safety And Hazards

Glesatinib has an acceptable safety profile in patients with advanced, pre-treated NSCLC with MET activating alterations . The most frequent treatment-related adverse events were diarrhea, nausea, increased alanine aminotransferase, fatigue, and increased aspartate aminotransferase .

Future Directions

Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .

properties

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337113
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glesatinib

CAS RN

936694-12-1
Record name Glesatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glesatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLESATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To solid 14 (7.00 g, 9.72 mmol) in a 250 mL round-bottom flask was added TFA (20 mL). The addition was a little bit exothermic. The mixture was stirred at r.t. for 2 h then concentrated and co-evaporated with MTBE (2×100 mL) to obtain a solid that was triturated with MTBE (80 mL) for 2 h. The solid was collected by filtration, washed with MTBE (2×10 mL) and dried in vacuum for 1 h. The dry solid was partitioned between the mixture of DCM/MeOH: (9/1, 300 mL) and NaHCO3 (200 mL). The phases were separated. The organic phase was collected and the aqueous phase was extracted with DCM/MeOH: 9/1 (2×150 mL). Organic phases were combined, washed with brine (100 mL), dried over Na2SO4 and concentrated. The solid residue was triturated with EA (40 mL) for 1 h, collected by filtration, washed with EA (2×5 mL), dried in vacuum for 1 h to afford 15 as beige solid (3.77 g, 63% yield). MS (m/z): 620.6 (M+1).
Name
solid 14
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.), in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
676 mL
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
reactant
Reaction Step Three
Name
Quantity
338 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.,) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
LD Engstrom, R Aranda, M Lee, EA Tovar… - Clinical Cancer …, 2017 - AACR
… We also demonstrate that glesatinib has marked clinical activity in a … to glesatinib after previously receiving multiple other lines of therapy. Finally, we provide evidence that glesatinib …
Number of citations: 119 aacrjournals.org
Q Cui, CY Cai, HL Gao, L Ren, N Ji, P Gupta… - Frontiers in …, 2019 - frontiersin.org
… In this work, we report the reversal effects of glesatinib to P-glycoprotein (P-gp) … that glesatinib can antagonize P-gp mediated MDR. Here, we report the reversal effects of glesatinib and …
Number of citations: 25 www.frontiersin.org
A Patnaik, S Gadgeel, KP Papadopoulos, DW Rasco… - Targeted Oncology, 2022 - Springer
… Further dosing focused on glesatinib micronized … glesatinib (micronized V2) dose levels, occurred in two of five and two of six patients at the MADs of glesatinib + erlotinib and glesatinib …
Number of citations: 4 link.springer.com
C Kollmannsberger, H Hurwitz, L Bazhenova, BC Cho… - Targeted …, 2023 - Springer
… inhibition of MET by glesatinib. Antitumor activity was observed with glesatinib FBS 1050 mg … Observations from this study led to initiation of a phase II study of glesatinib in patients with …
Number of citations: 8 link.springer.com
J Nemunaitis, H Borghaei, W Akerley, S Gadgeel… - Journal of Thoracic …, 2017 - jto.org
Background Combination therapy with agents that target the molecular and cellular mechanisms of resistance to checkpoint inhibitor therapy (CIT) is a rational approach to restoring or …
Number of citations: 4 www.jto.org
H Der-Torossian, G Shapiro, P Janne… - EUROPEAN …, 2018 - scholarworks.bwise.kr
ScholarWorks@SUNGKYUNKWAN UNIVERSITY: MET mutant allele frequency (MAF) is correlated with glesatinib anti-tumor activity in patients with advanced non-small cell lung …
Number of citations: 2 scholarworks.bwise.kr
P Amita, G Shirish, KP Papadopoulos… - Targeted …, 2022 - search.proquest.com
Correction to: Phase I Study of Glesatinib (MGCD265) in Combination with Erlotinib or Docetaxel in Patients with Advanced Solid Tumors … (0123456789) Targeted Oncology (2022) …
Number of citations: 4 search.proquest.com
M Bahcall, Y Kuang, CP Paweletz, PA Jänne - Cancer Research, 2017 - AACR
… ; cabozantinib 38 and 3 clones; glesatinib 300 and 300 clones; … single identified mutation for both glesatinib and merestinib. … crizotinib, cabozantinib and glesatinib, but strongly sensitive …
Number of citations: 3 aacrjournals.org
W Du, H Huang, N Sorrelle, RA Brekken - JCI insight, 2018 - ncbi.nlm.nih.gov
… We sought to investigate the induction of immune activity by sitravatinib and glesatinib in syngeneic murine cancer models. We found that inhibition of TAM receptor activation by the …
Number of citations: 89 www.ncbi.nlm.nih.gov
FUN Rutaganira, AP Scopton, AC Dar, N King - bioRxiv, 2022 - biorxiv.org
… rosetta cultures with 1 µM glesatinib led to a complete block of cell … rosetta cultures treated with 1 µM or 10 µM glesatinib or PP121 for 24 … rosetta cells treated with 10 µM glesatinib. …
Number of citations: 3 www.biorxiv.org

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